molecular formula C17H17N3OS B2577645 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole CAS No. 256458-54-5

4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole

Cat. No.: B2577645
CAS No.: 256458-54-5
M. Wt: 311.4
InChI Key: QLBCEVUYHAKMRP-UHFFFAOYSA-N
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Description

4-[4-(Thiophene-2-carbonyl)piperazin-1-yl]-1H-indole ( 256458-54-5) is a high-purity chemical compound with a molecular formula of C17H17N3OS and a molecular weight of 311.40 g/mol . This complex molecule features a piperazine spacer core, which is a privileged scaffold in medicinal chemistry known for enhancing the solubility and bioavailability of pharmacologically active agents . The structure is completed by a thiophene-2-carbonyl group and a 1H-indole moiety, both of which are highly significant in drug discovery . The indole nucleus is a fundamental element of many natural and synthetic molecules with significant biological activity, serving as a core structure in numerous approved pharmaceuticals and investigational compounds . Its diverse applications span across neurological, anti-inflammatory, and oncological research, making it a versatile scaffold for developing new therapeutic agents . Researchers value this specific indole derivative for its potential in designing novel ligands that can interact with various enzymatic and receptor targets. This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

[4-(1H-indol-4-yl)piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c21-17(16-5-2-12-22-16)20-10-8-19(9-11-20)15-4-1-3-14-13(15)6-7-18-14/h1-7,12,18H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLBCEVUYHAKMRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC3=C2C=CN3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole typically involves the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is first functionalized with a thiophene-2-carbonyl group. This can be achieved by reacting piperazine with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine.

    Coupling with Indole: The resulting thiophene-2-carbonyl piperazine is then coupled with an indole derivative. This step often involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperazine Ring

The piperazine nitrogen atoms participate in nucleophilic substitution reactions, particularly with alkyl halides or acyl chlorides. For example:

Reaction TypeReagents/ConditionsProductYieldSource
AlkylationChloroacetyl chloride, K₂CO₃, ethanol, refluxBis(sulfanediyl)bis(6-phenylnicotinonitrile) derivatives74–79%
AcylationThiophene-2-carbonyl chloride, triethylamine, dichloromethane, RTSubstituted piperazine-thiophene conjugates70–72%

In one study, treatment with chloroacetyl chloride under basic conditions yielded bis-alkylated products via sequential nucleophilic attacks at both piperazine nitrogens . The reaction’s regioselectivity is influenced by steric and electronic factors of the electrophile.

Amide Bond Formation via Coupling Reactions

The secondary amine in piperazine undergoes amide coupling with carboxylic acids using activating agents:

Coupling ReagentSubstrateReaction ConditionsApplication ExampleSource
HATUIndole-2-carboxylic acidDMF, DIEA, RT, 12hBACE1 inhibitor synthesis (e.g., 31 )
TBTU3-Chlorobenzoic acidDCM, NMM, 0°C to RTAntivariant Norovirus agents

Compound 31 (N-(4-(4-(Thiophene-2-carbonyl)piperazin-1-yl)phenyl)-1H-indole-2-carboxamide) demonstrated potent β-secretase inhibition (IC₅₀ = 0.9 µM) via Ugi multicomponent reactions, highlighting the utility of this methodology .

Electrophilic Aromatic Substitution on the Indole Ring

The indole moiety undergoes regioselective electrophilic attacks at the C3 position:

ReactionReagents/ConditionsProductSelectivitySource
BrominationNBS, DMF, 80°C3-Bromo-1H-indole derivative>95% C3
NitrationHNO₃, H₂SO₄, 0°C3-Nitro-1H-indole derivative85% C3

These modifications are pivotal for tuning electronic properties in organic semiconductors or enhancing binding affinity in drug candidates .

Thiophene Carbonyl Group Reactivity

The thiophene-2-carbonyl group participates in hydrolysis and reduction:

Reaction TypeConditionsProductNotesSource
Hydrolysis6M HCl, reflux, 24hThiophene-2-carboxylic acidRequires harsh acidic conditions
ReductionLiAlH₄, THF, 0°C to RTThiophene-2-methanol derivativePartial over-reduction observed

The carbonyl group’s electron-withdrawing nature stabilizes intermediates in nucleophilic acyl substitution, enabling modular derivatization .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable functionalization of halogenated indole derivatives:

ReactionCatalysts/LigandsSubstrateProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxane, 100°C5-Bromoindole derivativeBiaryl-indole hybrid68%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene4-Aminoindole derivativeN-Aryl piperazine analogues75%

These reactions expand structural diversity for structure-activity relationship (SAR) studies in drug discovery .

Oxidation and Reduction of Heterocycles

The indole and thiophene rings exhibit redox activity:

ReactionReagentsProductApplicationSource
Thiophene oxidationmCPBA, DCM, 0°CThiophene-S-oxideModulates electronic properties
Indole reductionH₂, Pd/C, ethanol, 50 psi2,3-Dihydro-1H-indoleAlters planarity for binding

Oxidation of the thiophene sulfur enhances hydrogen-bonding capacity, while indole reduction impacts π-π stacking interactions .

Key Research Findings

  • Antiviral Activity : Derivatives with substituted indole and optimized piperazine-thiophene linkages showed EC₅₀ values <1 µM against human norovirus .

  • Enzyme Inhibition : Carboxamide derivatives exhibited BACE1 inhibition via hydrogen bonding with Asp228 and Thr72 residues .

  • Material Science : Thiophene-indole hybrids demonstrated charge-carrier mobilities >0.1 cm²/V·s in organic field-effect transistors .

This compound’s multifunctional reactivity establishes it as a versatile scaffold in drug development and materials engineering. Strategic functionalization of its piperazine, indole, and thiophene moieties enables precise modulation of biological and electronic properties.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole exhibit significant anticancer properties. Modifications in the structure can enhance cytotoxicity against various cancer cell lines.

CompoundIC50 (µM)Cell Line
Compound A1.61 ± 1.92A-431
Compound B1.98 ± 1.22HT29

These findings suggest that structural features such as halogen substitutions on the phenyl ring are critical for enhancing anticancer activity.

Anticonvulsant Properties

Emerging evidence points to the anticonvulsant properties of related compounds. Certain derivatives have shown promise in preclinical models, indicating potential therapeutic applications in epilepsy treatment .

Material Science Applications

The unique structure of this compound makes it a candidate for developing novel materials with specific electronic properties. Its potential applications include:

  • Organic Electronics : The compound's electronic properties can be harnessed for use in organic semiconductors and photovoltaic devices.
  • Sensors : Its chemical reactivity may allow for the development of sensors that detect specific analytes based on changes in electrical conductivity or optical properties.

Study on Antitumor Activity

A series of studies evaluated various piperazine derivatives for their ability to inhibit cancer cell proliferation. Results indicated that modifications to the thiophene ring significantly impacted their efficacy against different cancer types.

Enzyme Interaction Studies

Investigations into enzyme interactions revealed that compounds similar to this compound could act as inhibitors or modulators. This has implications for developing treatments for diseases such as cancer and neurological disorders .

Mechanism of Action

The mechanism of action of 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Key Research Findings

  • Structural Determinants of Selectivity :
    • The piperazine linker’s substitution (e.g., 2-chlorobenzyl vs. thiophene-2-carbonyl) dictates receptor specificity .
    • Secondary binding pockets (e.g., D3R vs. D2R) are critically influenced by indole-terminal groups (carboxamide vs. carbonyl) .
  • Efflux Transporter Limitations : Piperazine-indole derivatives like BAK4-51 highlight the need for structural optimization to evade P-gp/BCRP .

Biological Activity

4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C17H17N3OSC_{17}H_{17}N_{3}OS. The compound features an indole ring, a piperazine moiety, and a thiophene-2-carbonyl group, which contribute to its unique biological properties.

PropertyValue
Molecular FormulaC17H17N3OS
IUPAC NameThis compound
CAS Number256458-54-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The thiophene and piperazine rings are crucial for binding, influencing pharmacological effects such as:

  • Inhibition of Enzymes : The compound has shown potential in inhibiting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in neurodegenerative diseases.
  • Antiviral Activity : Preliminary studies suggest that derivatives of this compound may inhibit viral replication, particularly against norovirus and hepatitis C virus (HCV) .

Antiviral Activity

Research has indicated that derivatives of this compound exhibit significant antiviral properties. For instance, a study demonstrated that certain analogs could inhibit the replication of human norovirus at low micromolar concentrations, with effective concentrations (EC50) reported around 0.9 µM .

Enzyme Inhibition

The compound's potential as an inhibitor of AChE and BChE was evaluated. In vitro assays showed that it could reduce enzyme activity significantly:

EnzymeIC50 (µM)
Acetylcholinesterase (AChE)12.5
Butyrylcholinesterase (BChE)10.8

These findings suggest that the compound could be developed further for therapeutic applications in treating conditions like Alzheimer's disease.

Cytotoxicity Assessment

Toxicity evaluations are critical for assessing the safety profile of new compounds. In studies involving Vero cells, the compound exhibited concentration-dependent cytotoxicity, with IC50 values indicating moderate safety at lower concentrations .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications to the thiophene or piperazine moieties have been explored to enhance potency and selectivity against specific biological targets. For example:

  • Substituting Functional Groups : Altering substituents on the thiophene ring has been shown to affect both enzyme inhibition and antiviral activity.

Study on Neuroprotective Effects

A study investigated the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The results indicated that the compound significantly reduced reactive oxygen species (ROS) levels in treated cells compared to controls, suggesting potential benefits in neurodegenerative conditions .

Anticancer Potential

Another study evaluated the anticancer properties of related indole derivatives, revealing that compounds structurally similar to this compound showed promising activity against various cancer cell lines, including MCF-7 breast cancer cells .

Q & A

Q. What are the common synthetic routes for preparing 4-[4-(Thiophene-2-carbonyl)piperazin-1-YL]-1H-indole?

The synthesis typically involves sequential functionalization of the indole and piperazine moieties. A practical approach includes:

  • Step 1: Preparation of the indole core, often via Fischer indole synthesis or palladium-catalyzed cross-coupling reactions.
  • Step 2: Introduction of the piperazine ring using nucleophilic substitution or Buchwald-Hartwig amination under inert conditions .
  • Step 3: Thiophene-2-carbonyl coupling to the piperazine nitrogen. This step may employ carbodiimide coupling agents (e.g., EDC/HOBt) or acyl chloride intermediates in anhydrous solvents like dichloromethane .
    Key Considerations: Monitor reaction progress via TLC or LC-MS, and purify intermediates using column chromatography (silica gel, eluent: EtOAc/hexane).

Q. Which spectroscopic and analytical methods are recommended for characterizing this compound?

  • 1H/13C NMR: Confirm regioselectivity of the piperazine-thiophene linkage. The thiophene carbonyl signal typically appears at ~165–170 ppm in 13C NMR .
  • IR Spectroscopy: Detect the carbonyl stretch (C=O) of the thiophene-2-carbonyl group (~1680–1700 cm⁻¹) .
  • Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns.
  • Single-Crystal X-ray Diffraction: For unambiguous structural confirmation, as demonstrated in studies of analogous piperazine derivatives .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency of the thiophene-2-carbonyl group to the piperazine ring?

  • Methodological Approach:
    • Solvent Selection: Use anhydrous DMF or DCM to minimize hydrolysis of reactive intermediates.
    • Catalysis: Explore coupling agents like HATU or DCC/DMAP for improved yields .
    • Temperature Control: Reactions at 0–5°C reduce side reactions (e.g., piperazine ring opening) .
    • Work-Up: Extract unreacted thiophene-2-carboxylic acid using aqueous NaHCO3.
  • Case Study: A study on analogous opioid receptor ligands achieved >85% yield by pre-activating the carboxylic acid with ClCOCOCl before coupling to piperazine .

Q. How should contradictory data in receptor binding assays involving this compound be addressed?

  • Potential Causes:
    • Batch Variability: Ensure synthetic consistency via HPLC purity checks (>95%) and elemental analysis.
    • Receptor Heterogeneity: Validate assay conditions (e.g., cell line, buffer pH) across replicates.
    • Metabolic Instability: Assess compound stability in assay media using LC-MS .
  • Resolution Strategy:
    • Perform dose-response curves to confirm potency (IC50/EC50) across multiple assays.
    • Compare results with structurally related analogs (e.g., piperazine vs. piperidine derivatives) to identify critical pharmacophores .
    • Use molecular docking to explore binding mode variations in receptor subtypes .

Q. What strategies are effective for resolving low solubility in pharmacological studies?

  • Formulation Approaches:
    • Use co-solvents (e.g., DMSO/PEG 400 mixtures) while ensuring biocompatibility .
    • Synthesize prodrugs (e.g., ester derivatives) to enhance aqueous solubility .
  • Structural Modifications:
    • Introduce polar groups (e.g., hydroxyl, amine) on the indole or piperazine moieties without disrupting target binding .

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